molecular formula C11H12N2O2 B13322898 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde

5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde

Cat. No.: B13322898
M. Wt: 204.22 g/mol
InChI Key: PZXQEFKHDQGBDY-UHFFFAOYSA-N
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Description

5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde is a chemical compound characterized by a pyrrolidine ring substituted with a pyridin-2-ylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the reaction of pyrrolidine derivatives with pyridine-based reagents. One common method includes the condensation of pyrrolidine-3-carboxylic acid with pyridine-2-carbaldehyde under acidic conditions, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid.

    Reduction: 5-Hydroxy-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Hydroxy-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness

5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carbaldehyde

InChI

InChI=1S/C11H12N2O2/c14-8-9-5-11(15)13(6-9)7-10-3-1-2-4-12-10/h1-4,8-9H,5-7H2

InChI Key

PZXQEFKHDQGBDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=N2)C=O

Origin of Product

United States

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